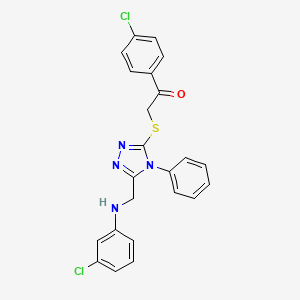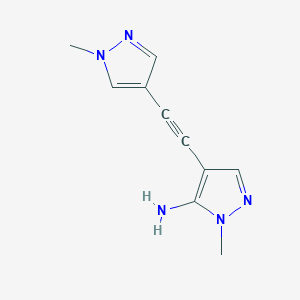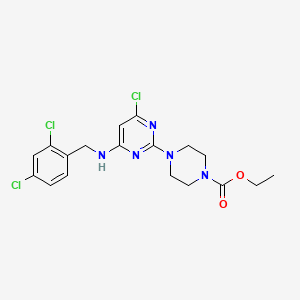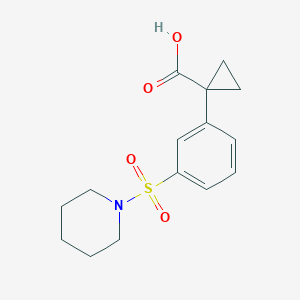
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a butyl group, a methyl group, and a vinyl group attached to the pyrazole ring, along with a methylpropanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of hydrazine derivative.
Step 2: Cyclization with 1,3-diketone to form the pyrazole ring.
Step 3: Functionalization of the pyrazole ring with butyl, methyl, and vinyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Could be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Butyl-1-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one: Lacks the vinyl group.
1-(3-Butyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one: Lacks the methyl group on the pyrazole ring.
1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-propanone: Lacks the methyl group on the propanone moiety.
Uniqueness
The presence of the butyl, methyl, and vinyl groups in 1-(3-Butyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one imparts unique chemical and physical properties, making it distinct from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-(3-butyl-5-ethenyl-1-methylpyrazol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H22N2O/c1-6-8-9-11-13(14(17)10(3)4)12(7-2)16(5)15-11/h7,10H,2,6,8-9H2,1,3-5H3 |
InChI-Schlüssel |
PNSAOGKCOWWROX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NN(C(=C1C(=O)C(C)C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)


![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)

![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)




